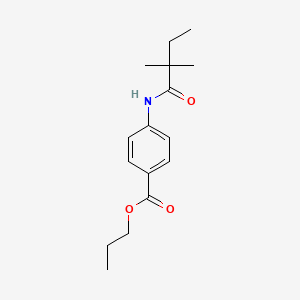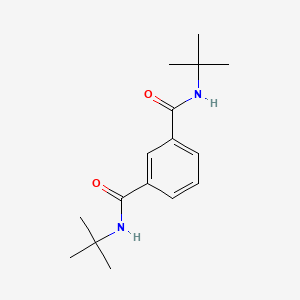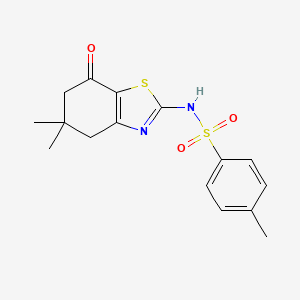![molecular formula C20H23ClN2O2 B14960724 N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)
N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide is an organic compound with a complex structure It is characterized by the presence of a chlorobenzyl group and an ethylbutanoyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with 4-aminobenzamide in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and efficiency, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-chlorobenzyl)benzamide
- 2-chloro-N-(4-chlorobenzyl)benzamide
- 2-chloro-N-(2,3-dichlorophenyl)benzamide
Uniqueness
N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H23ClN2O2 |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-4-(2-ethylbutanoylamino)benzamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-3-14(4-2)20(25)23-17-11-9-15(10-12-17)19(24)22-13-16-7-5-6-8-18(16)21/h5-12,14H,3-4,13H2,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
CFLSNTJFSIZIKR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)


![2-methyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960665.png)


![[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)

![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)




